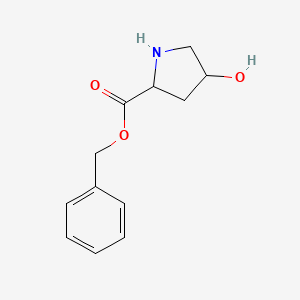

Benzyl 4-hydroxypyrrolidine-2-carboxylate

Description

Enzyme Inhibition

A significant area of investigation for compounds derived from the pyrrolidine (B122466) scaffold is enzyme inhibition. The rigid, five-membered ring structure can be strategically functionalized to interact with the active sites of various enzymes.

Derivatives of a closely related structure, benzyl (B1604629) 4-oxopyrrolidine-1-carboxylate, have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors. researchgate.net In a key study, researchers synthesized a series of compounds by coupling the pyrrolidine core with other fragments. researchgate.net These novel compounds demonstrated noteworthy in vitro growth inhibitory potency and HDAC activity. researchgate.netjchr.org

The in vitro growth inhibitory activities of these synthetic compounds were assessed against several human cancer cell lines. The data revealed that the inhibitory potency of the newly synthesized molecules was comparable to, and in some cases exceeded, that of the established HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA). researchgate.net

Table 1: In Vitro Growth Inhibitory Potency (IC₅₀) of Synthesized HDAC Inhibitors

| Compound | HCT116 (Colon) | PC3 (Prostate) | A549 (Lung) |

|---|---|---|---|

| Compound 16 | 10.5 µM | 15.2 µM | 20.1 µM |

| Compound 17 | 8.9 µM | 12.8 µM | 18.5 µM |

| SAHA (Reference) | 12.3 µM | 18.9 µM | 25.4 µM |

Data sourced from a study on novel HDAC inhibitors derived from a 4-oxopyrrolidine-1-carboxylate core. researchgate.net

Furthermore, the direct inhibitory activity of these compounds on HDAC enzymes was quantified. This provides a direct mechanistic link between the molecular structure and the observed cellular effects.

Table 2: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity (IC₅₀)

| Compound | HDAC Inhibition |

|---|---|

| Compound 16 | 0.85 µM |

| Compound 17 | 0.62 µM |

| SAHA (Reference) | 0.95 µM |

Data reflects the concentration required for 50% inhibition of HDAC enzyme activity in vitro. researchgate.net

The pyrrolidine moiety in these inhibitors plays a crucial role in orienting the molecule within the active site of the HDAC enzyme, allowing the functional groups to interact with key residues and the zinc ion cofactor, thereby inhibiting the enzyme's activity.

Identification of Molecular Targets and Ligand-Target Interactions

The exploration of benzyl 4-hydroxypyrrolidine-2-carboxylate and its derivatives has revealed interactions with several key enzymes and cellular pathways, suggesting a broad potential for therapeutic intervention in non-human biological systems.

While specific binding assay data for this compound itself is not extensively documented in publicly available literature, the foundational structure of proline and its derivatives has been a cornerstone in the design of ligands for various receptors. The pyrrolidine ring, a central feature of this compound, is a common motif in molecules designed to interact with a range of biological targets. For instance, the design of peptide esters based on proline has been a successful strategy for developing agents that bind to dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov The structural rigidity and specific stereochemistry of the pyrrolidine ring are crucial for achieving high-affinity binding to the active sites of such enzymes.

The 4-hydroxypyrrolidine-2-carboxylate scaffold has been investigated as a core component in the development of inhibitors for several enzyme classes.

Histone Deacetylase (HDAC): While direct kinetic data for this compound is scarce, derivatives have shown promise. For example, novel compounds synthesized from a benzyl 4-oxopyrrolidine-1-carboxylate precursor have been evaluated for their HDAC inhibitory activity. These studies indicate that the pyrrolidine scaffold can be effectively utilized to create molecules that interact with the active site of HDAC enzymes.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a well-established target for which proline-based inhibitors have been extensively developed. researchgate.netnih.gov The enzyme preferentially cleaves dipeptides with a proline residue at the penultimate position. Consequently, proline esters and related structures are explored as competitive inhibitors. nih.gov Research has shown that peptide esters incorporating proline can exhibit potent inhibition of DPP-4, with some compounds demonstrating IC50 values superior to existing drugs in in-vitro assays. nih.gov The benzyl ester group in this compound could influence the binding affinity and inhibitory kinetics against DPP-IV.

Arginase: The 4-hydroxy-L-proline scaffold is considered a valuable starting point for the design of arginase inhibitors. nih.govnih.gov Arginase is a binuclear manganese metalloenzyme, and inhibitors often feature a group capable of interacting with the metal ions in the active site. Nω-hydroxy-nor-L-arginine (nor-NOHA) has been identified as a potent arginase inhibitor, demonstrating significantly greater potency than its parent compound, Nω-hydroxy-L-arginine (NOHA), in murine macrophages. nih.gov This highlights the importance of the alpha-amino acid structure in arginase inhibition.

Phosphodiesterase 5 (PDE5): While direct evidence of PDE5 inhibition by this compound is not prominent, the broader class of cyclic nucleotide phosphodiesterase inhibitors often incorporates heterocyclic ring systems. nih.govnih.gov The development of selective PDE5 inhibitors is an active area of research, and the pyrrolidine scaffold could potentially be adapted for this target. nih.govnih.gov

Table 1: Investigated Enzyme Targets for Pyrrolidine Derivatives

| Enzyme Target | Relevance of Pyrrolidine Scaffold |

|---|---|

| HDAC | Serves as a core structure for synthesizing potential inhibitors. |

| DPP-IV | Mimics the natural substrate, leading to competitive inhibition. |

| Arginase | The α-amino acid structure is crucial for potent inhibition. |

| PDE5 | The heterocyclic nature of the scaffold holds potential for inhibitor design. |

The biological activities of this compound derivatives extend to the modulation of complex cellular processes.

T-cell activation: The activation and proliferation of T-cells are fundamental processes in the adaptive immune response. nih.govcreative-biolabs.compromab.comyoutube.com Proline-rich regions in proteins are known to be involved in protein-protein interactions that can influence signaling pathways. plos.org Studies have shown that proline-altered peptide ligands can tune the antiviral CD8 T-cell response, suggesting that modifications to proline-containing structures can modulate T-cell recognition and activation. plos.org

Oxidative damage protection: Peptides containing hydroxyproline (B1673980) have demonstrated antioxidant activity in vitro. cabidigitallibrary.org These peptides have shown the ability to scavenge superoxide (B77818) and hydroxyl radicals. cabidigitallibrary.org The antioxidant properties of such compounds are of interest for their potential to protect cells from oxidative stress, a key factor in various pathological processes in non-human biological models. The antioxidant activity of hydroxytyrosyl esters has also been investigated in liposome (B1194612) models, indicating that esterification can influence the compound's interaction with cell membranes and its antioxidant efficacy. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound is intricately linked to their three-dimensional structure, with specific stereochemistry and substituent groups playing a critical role. nih.govresearchgate.net

The pyrrolidine ring of this compound contains chiral centers, meaning that different stereoisomers can exist. The specific stereoisomer, such as (2S,4R), is crucial for biological activity as it dictates the spatial orientation of the functional groups and thus their ability to interact with the binding sites of target proteins. nih.govmedchemexpress.com For instance, in the context of 4-hydroxyproline-2-epimerase, an enzyme that interconverts hydroxyproline diastereoisomers, the recognition and catalytic activity are highly stereoselective. nih.gov This underscores the principle that the precise three-dimensional arrangement of atoms is fundamental for effective ligand-target interactions.

The 4-hydroxy-L-proline scaffold is a valuable starting point for the rational design of enzyme inhibitors. nih.govnih.govnih.gov By understanding the structure of the target enzyme's active site, medicinal chemists can design analogues with modified substituents to improve potency and selectivity. nih.gov For example, in the design of DPP-4 inhibitors, the proline structure is often the foundation, with modifications made to other parts of the molecule to optimize interactions with the enzyme's binding pockets. nih.gov Similarly, trans-4-hydroxy-L-proline is a key chiral building block for the synthesis of various pharmaceuticals, including carbapenem (B1253116) antibiotics and angiotensin-converting enzyme inhibitors. nih.gov The ability to synthetically modify the 4-hydroxypyrrolidine-2-carboxylate core allows for the fine-tuning of biological activity to achieve desired therapeutic effects in preclinical models. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzyl 4-oxopyrrolidine-1-carboxylate |

| Nω-hydroxy-nor-L-arginine |

| Nω-hydroxy-L-arginine |

| (2S,4R)-4-hydroxypyrrolidine-2-carboxylate |

| trans-4-hydroxy-L-proline |

| Carbapenem |

| Angiotensin-converting enzyme |

| Proline |

Mechanisms of Action within Pre-Clinical in vitro or in vivo (non-human) Models

The precise mechanisms of action for this compound have not been extensively elucidated in dedicated preclinical studies. However, by examining the biological activities of its core components—the 4-hydroxypyrrolidine-2-carboxylate moiety and the benzyl ester group—we can infer potential pathways of action. Research into structurally related compounds provides insights into how this compound might function in non-human, preclinical models.

The 4-hydroxypyrrolidine-2-carboxylate core is a derivative of hydroxyproline, a critical amino acid in collagen synthesis. This suggests that the compound could serve as a building block or modulator in processes involving collagen production and extracellular matrix formation.

The benzyl ester group is often employed in drug design to create prodrugs, enhancing properties like membrane permeability and oral bioavailability. The ester linkage can be cleaved in vivo by esterase enzymes, releasing the active carboxylic acid form of the drug. This strategy has been successfully used for various therapeutic agents.

Recent preclinical research has also shed light on the bioactivity of molecules containing benzyl esters, particularly in the context of antifungal agents. A study on a series of benzyl ester-containing derivatives demonstrated their potential to disrupt the fungal cell membrane. The findings from this in vitro research suggest that such compounds may induce cell peroxidation, leading to a loss of membrane integrity. acs.orgnih.gov

Furthermore, the benzyl ester motif has been incorporated into the design of prodrugs for other therapeutic targets. For instance, a para-acetoxy-benzyl ester was used to create an orally available prodrug of a glutamate (B1630785) carboxypeptidase II (GCPII) inhibitor for the potential treatment of neuropathic pain. nih.gov This highlights the versatility of the benzyl ester group in modifying the pharmacokinetic properties of a parent molecule.

While direct evidence is pending, the preclinical data on related structures suggest that the mechanisms of action for this compound could involve a combination of its role as a hydroxyproline mimetic and the pharmacokinetic advantages conferred by the benzyl ester group.

Preclinical Research Findings for Structurally Related Compounds

| Model System | Compound(s) | Key Findings | Reference |

| in vitro (Fungus) | Benzyl ester-containing derivatives (Y36, Y41) | Exhibited significant antifungal activity against Botrytis cinerea. Compound Y41 was proposed to act by disrupting cell membrane integrity through induced cell peroxidation. | acs.orgnih.gov |

| in vivo (Plant) | Benzyl ester-containing derivative (Y36) | Demonstrated curative activity against Botrytis cinerea on plant leaves. | nih.gov |

| in vivo (Rat) | para-Acetoxy-benzyl ester prodrug of a hydroxamate-based GCPII inhibitor | The benzyl ester prodrug design improved oral bioavailability of the parent inhibitor. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

benzyl 4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNDKKNYOOZFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strictly Excluding Clinical Human Trial Data, Safety, Adverse Effects, and Dosage Information

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For Benzyl (B1604629) 4-hydroxypyrrolidine-2-carboxylate, both ¹H and ¹³C NMR are employed. While specific experimental spectra for the free base are not widely published, data for related derivatives and general principles allow for the prediction of the expected spectral features. iucr.orged.ac.uk

¹H NMR Spectroscopy

The proton NMR spectrum would exhibit distinct signals for the protons of the pyrrolidine (B122466) ring, the benzyl group, and the hydroxyl and amine protons. The chemical shifts and coupling constants are highly dependent on the solvent and whether the compound is in its free base or salt form.

Aromatic Protons: The five protons of the benzyl group would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm).

Benzylic Protons: The two protons of the -CH₂- group of the benzyl ester would give rise to a singlet or an AB quartet around δ 5.2 ppm.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would show complex splitting patterns due to their diastereotopic nature. The proton at C2 (α to the carboxylate) would likely resonate around δ 4.5 ppm. The proton at C4 (bearing the hydroxyl group) would appear around δ 4.4 ppm. The protons at C3 and C5 would be found in the upfield region.

Hydroxyl and Amine Protons: The chemical shifts of the -OH and -NH- protons are variable and depend on concentration, temperature, and solvent. They can be identified by D₂O exchange experiments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170-175 |

| Aromatic (C₆H₅) | ~128-136 |

| Benzylic (-CH₂-) | ~67 |

| Pyrrolidine C2 | ~58 |

| Pyrrolidine C4 | ~70 |

| Pyrrolidine C3 & C5 | ~35-55 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Spray Ionization (ESI) is a common technique for such molecules. ed.ac.uknih.gov The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺.

The fragmentation pattern would likely involve the loss of the benzyl group, the carboxylate group, and water from the hydroxyl group. Common fragments would include those corresponding to the pyrrolidine ring and the benzyl cation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of Benzyl 4-hydroxypyrrolidine-2-carboxylate and for separating its stereoisomers. sigmaaldrich.com Chiral HPLC is particularly important for determining the enantiomeric excess of the desired (2S,4R) isomer.

The choice of a suitable chiral stationary phase (CSP) is critical for the separation of enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for this class of compounds. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with an additive like diethylamine (B46881) or trifluoroacetic acid to improve peak shape and resolution. nih.gov

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. For this compound, obtaining suitable crystals, often of the hydrochloride salt, is a prerequisite. The analysis of the diffraction data would yield precise bond lengths, bond angles, and the conformation of the pyrrolidine ring, confirming the trans relationship between the substituents at the C2 and C4 positions. pnas.org Studies on related proline derivatives have shown that the pyrrolidine ring can adopt different puckered conformations, which can be determined by X-ray crystallography. cambridge.orgpnas.org

Applications in Advanced Organic Synthesis and Catalysis

Benzyl (B1604629) 4-hydroxypyrrolidine-2-carboxylate as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functionality of the 4-hydroxypyrrolidine core make it a valuable starting material for creating stereochemically complex molecules. Derived from readily available 4-hydroxy-L-proline, its specific stereoisomers serve as foundational synthons for a range of bioactive compounds.

The structural framework of Benzyl 4-hydroxypyrrolidine-2-carboxylate is embedded within numerous natural products, making it a logical and efficient starting point for their total synthesis.

Preussin: The antifungal alkaloid (+)-Preussin, a functionalized 3-hydroxypyrrolidine isolated from a fungus, has been a popular target for total synthesis. wikipedia.org Several synthetic routes have been developed that utilize derivatives of 4-hydroxy-L-proline to establish the required stereocenters. mdpi.com One approach involves a convergent and stereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines through the reductive annulation of β-iminochlorohydrins, enabling a concise, three-step synthesis of (+)-Preussin. researchgate.net Another method starts from commercially available ethyl-D-3-phenyl lactate, which is converted into a sulfamate (B1201201) ester and then undergoes a gold(I)-catalyzed cyclization and subsequent intramolecular Mitsunobu reaction to form the key 3-hydroxypyrrolidine scaffold. wikipedia.org These strategies highlight the utility of proline-derived building blocks in achieving efficient and stereocontrolled access to complex natural products. wikipedia.orgresearchgate.net

Streptopyrrolidine: The synthesis of Streptopyrrolidine, another natural product, has also been accomplished using methodologies developed around the 4-hydroxypyrrolidine core. A highly diastereoselective method for creating trans-4-hydroxy-5-substituted 2-pyrrolidinones has been developed through an intramolecular cascade process. This protocol demonstrates its utility through the successful asymmetric synthesis of Streptopyrrolidine.

The pyrrolidine (B122466) ring is a common motif in a vast number of pharmaceutical and agrochemical compounds. Consequently, this compound is a key intermediate for producing more complex, biologically active molecules.

Pharmaceutical Intermediates: The compound is a crucial precursor for a variety of pharmaceutical agents. It is widely used as a valuable chiral building block for the organic synthesis of pharmaceuticals. scirp.org For instance, trans-4-hydroxy-L-proline is the starting material for synthesizing kainoid analogues, a class of nonproteinogenic amino acids with potent neuroexcitatory activity. scirp.orgrsc.org The synthesis involves an eight-step conversion to a key intermediate, which then undergoes mesylate displacement by various thiolates to produce a range of 4-arylsulfanyl-substituted kainoids. rsc.org Furthermore, short and efficient stereoselective syntheses of polyhydroxylated pyrrolidine and indolizidine glycosidase inhibitors begin with 4-hydroxy-L-proline. nih.gov These syntheses rely on regio- and stereoselective hydroxylation and reduction steps to build the necessary functionality, ultimately yielding potent glycosidase inhibitors. nih.gov The pyrrolidine scaffold is also used in creating PROTAC (Proteolysis Targeting Chimera) linkers, such as cis-4-Hydroxy-D-proline hydrochloride, which are used in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.com

Agrochemical Intermediates: While specific examples in agrochemicals are less detailed in broad literature, the fundamental importance of the pyrrolidine ring in bioactive molecules extends to this field. The synthesis of kainic acid analogues, for example, which have insecticidal properties, originates from 4-hydroxyproline (B1632879). wikipedia.org

Table 1: Selected Pharmaceutical Intermediates Synthesized from 4-Hydroxyproline Derivatives

| Target Compound Class | Key Synthetic Strategy | Starting Material | Reference |

| Kainoid Analogues | Mesylate displacement on a pyrrolidine core | trans-4-hydroxy-L-proline | rsc.org |

| Polyhydroxylated Pyrrolidines | Regio- and stereoselective hydroxylation and reduction | trans-4-hydroxy-L-proline | nih.gov |

| Indolizidine Glycosidase Inhibitors | Stereoselective reduction of a substituted proline ester | 4-hydroxy-L-proline | nih.gov |

| Antibody-Drug Conjugate (ADC) Linkers | Use as a non-cleavable linker | cis-4-Hydroxy-D-proline | medchemexpress.com |

Role in Asymmetric Organocatalysis and Aminocatalysis

Beyond its role as a structural component, the pyrrolidine scaffold, particularly proline and its derivatives like this compound, is central to the field of asymmetric organocatalysis. wikipedia.org These small organic molecules act as catalysts, facilitating chemical reactions with high enantioselectivity by forming transient chiral intermediates, such as enamines or iminium ions.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts have proven highly effective in controlling the stereochemical outcome of this reaction. scirp.orgnih.gov Novel bifunctional organocatalysts synthesized from pyrrolidine precursors have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins, achieving up to 98:2 diastereomeric ratio and 99% enantiomeric excess. rsc.org The mechanism typically involves the formation of a chiral enamine from the catalyst and the carbonyl compound, which then attacks the nitroolefin in a highly controlled, stereoselective manner. wikipedia.orgnih.gov

Table 2: Performance of Pyrrolidine-Based Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Key Result | Reference |

| Michael Addition | Bifunctional Pyrrolidine | Aldehydes/Ketones + Nitroolefins | Up to 99% ee, 98:2 dr | rsc.org |

| Michael Addition | Chiral Hybrid Material (HybPyr) | Linear Aldehydes + β-nitrostyrene | High stereocontrol, recyclable | rsc.orgrsc.org |

| Aldol (B89426) Reaction | Proline Mimetics (Sulfonamide) | Aldehydes + Cyclohexanone | High dr and ee | nih.gov |

| Aldol Reaction | 4-Hydroxyprolinamide | Ketones + Aromatic Aldehydes | Good yield and stereocontrol | mdpi.com |

To bridge the gap between homogeneous and heterogeneous catalysis, significant research has focused on immobilizing organocatalysts onto solid supports. This approach combines the high selectivity of molecular catalysts with the practical benefits of easy separation and recyclability. Pyrrolidine derivatives have been successfully incorporated into hybrid materials for this purpose.

A chiral mesoporous hybrid material, named HybPyr, was synthesized by integrating pyrrolidine units into a siliceous framework. rsc.orgrsc.org This material proved to be an excellent, recyclable heterogeneous catalyst for the enantioselective Michael addition of aldehydes to β-nitrostyrenes, maintaining high stereocontrol over multiple cycles. rsc.orgrsc.org In other work, 4-hydroxyproline fragments have been immobilized on different polymeric supports using click chemistry, demonstrating that the nature of the achiral polymer support can have a significant positive impact on the catalyst's performance. researchgate.net These hybrid catalysts offer enhanced stability and are promising for sustainable chemical production processes. researchgate.net

Development of New Synthetic Methodologies Promoted by Pyrrolidine-2-carboxylate Derivatives

The field of organic synthesis has been significantly advanced by the development of small molecule organocatalysts, with pyrrolidine-2-carboxylate derivatives emerging as a particularly influential class. These compounds, derived from the naturally occurring amino acid proline, serve as versatile chiral scaffolds for the design and synthesis of novel catalysts. This compound, with its defined stereochemistry and functional groups, is a valuable building block in the creation of such catalysts, which in turn promote the development of new and efficient synthetic methodologies.

The core principle behind the utility of pyrrolidine-2-carboxylate derivatives in catalysis lies in their ability to activate substrates through the formation of transient iminium or enamine intermediates. This mode of activation, central to aminocatalysis, allows for a wide range of asymmetric transformations, providing access to chiral molecules with high enantioselectivity. The structural rigidity of the pyrrolidine ring, combined with the stereodirecting influence of its substituents, is crucial for achieving effective chiral induction.

Researchers have extensively explored modifications of the pyrrolidine-2-carboxylate framework to fine-tune catalytic activity and selectivity. For instance, the introduction of additional stereocenters and functional groups can create more sophisticated and effective organocatalysts. mdpi.com The hydroxyl group at the C4 position and the benzyl ester at the C2 position of this compound offer convenient handles for such modifications.

New synthetic methodologies enabled by catalysts derived from pyrrolidine-2-carboxylates are diverse and impactful. These include, but are not limited to, asymmetric aldol reactions, Michael additions, Mannich reactions, and cycloadditions. beilstein-journals.org These reactions are fundamental carbon-carbon bond-forming transformations that are essential in the synthesis of complex molecules, including pharmaceuticals and natural products.

A notable area of development is the use of pyrrolidine-based catalysts in cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and the amount of waste generated. For example, a cascade reaction involving an initial cycloisomerization followed by a nucleophilic addition can be promoted by a catalytic system that includes a pyrrolidine derivative. mdpi.com

The following table provides examples of asymmetric reactions catalyzed by organocatalysts derived from the broader family of pyrrolidine-2-carboxylates, illustrating the scope and efficiency of these methodologies.

| Reaction Type | Catalyst Structure (General) | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Aldol Reaction | Proline-derived di- or tripeptides | Isatins and Acetone | 3-hydroxy-3-(2-oxopropyl)indolin-2-one derivatives | up to 99 | up to 99 |

| Asymmetric Aldol Reaction | N-Prolyl sulfinamides | Aromatic aldehydes and Cyclohexanone | α,α'-bis(arylmethylidene)cyclohexanone derivatives | up to 98 | up to 99 |

| Asymmetric Michael Addition | Cinchona alkaloid-derived primary amine | Pyrazoline-5-ones and α,β-Unsaturated ketones | Chiral pyrazolone (B3327878) derivatives | High | High |

| Asymmetric Bromolactonization | Binaphthalene-derived sulfide | 5-Hexenoic acids | Chiral lactones | Good | High |

The data in this table is representative of reactions catalyzed by various pyrrolidine-based organocatalysts and serves to illustrate the potential applications of catalysts derived from this compound.

Furthermore, the development of these synthetic methodologies is not confined to reactions in organic solvents. Significant research has been directed towards performing these transformations in more environmentally benign media, such as water. The design of water-soluble pyrrolidine-based catalysts is an active area of investigation, aiming to enhance the green credentials of these synthetic methods. mdpi.com

Strictly Excluding Basic Compound Identification Data and Standard Physical Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical characterization of "Benzyl 4-hydroxypyrrolidine-2-carboxylate" in solution. This technique provides granular information on the chemical environment of each proton and carbon atom, enabling the unambiguous assignment of the molecule's constitution and configuration.

Detailed ¹H and ¹³C NMR Analysis for Structural and Stereochemical Assignment

In ¹H NMR, the protons of the pyrrolidine (B122466) ring are expected to exhibit distinct chemical shifts and coupling constants that are highly dependent on their stereochemical orientation (cis or trans) relative to the ester and hydroxyl groups. The protons on the benzyl (B1604629) group would appear in the aromatic region, typically between 7.3 and 7.5 ppm, while the benzylic protons (CH₂) adjacent to the ester oxygen would likely resonate as a singlet or an AB quartet around 5.2 ppm. The protons on the pyrrolidine ring would be found in the more upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester is expected to have a chemical shift in the range of 170-175 ppm. The carbons of the benzyl group would appear between 127 and 136 ppm for the aromatic ring and around 67 ppm for the benzylic carbon. The pyrrolidine ring carbons would have shifts that are sensitive to the substitution pattern and stereochemistry. The combination of ¹H and ¹³C NMR data, often aided by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of all atoms in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.30-7.50 | Multiplet | Protons of the benzyl ring. |

| Benzylic (CH₂) | ~5.20 | Singlet or AB quartet | Protons of the CH₂ group of the benzyl ester. |

| H2 (pyrrolidine) | ~4.50 | Multiplet | Proton at the 2-position of the pyrrolidine ring. |

| H4 (pyrrolidine) | ~4.60 | Multiplet | Proton at the 4-position of the pyrrolidine ring. |

| H3, H5 (pyrrolidine) | 2.00-3.80 | Multiplets | Protons at the 3 and 5 positions of the pyrrolidine ring. |

| NH (pyrrolidine) | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |

| OH | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 170-175 | Ester carbonyl carbon. |

| Aromatic (C₆H₅) | 127-136 | Carbons of the benzyl ring. |

| Benzylic (CH₂) | ~67 | Carbon of the CH₂ group of the benzyl ester. |

| C2 (pyrrolidine) | ~60 | Carbon at the 2-position of the pyrrolidine ring. |

| C4 (pyrrolidine) | ~70 | Carbon at the 4-position of the pyrrolidine ring. |

| C3, C5 (pyrrolidine) | 30-55 | Carbons at the 3 and 5 positions of the pyrrolidine ring. |

Conformational Analysis using Variable Temperature NMR and NOESY Studies

The five-membered pyrrolidine ring of "this compound" is not planar and exists in various puckered conformations that can interconvert. Variable Temperature (VT) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques to study these conformational dynamics.

VT-NMR studies can provide information on the energy barriers between different ring conformations. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rates of conformational exchange and the thermodynamic parameters of the equilibrium. For instance, as the temperature is lowered, the interconversion between different puckered forms of the pyrrolidine ring may slow down, leading to the observation of distinct signals for each conformer.

NOESY experiments provide information about the spatial proximity of protons within the molecule. The observation of a NOE cross-peak between two protons indicates that they are close to each other in space (typically within 5 Å). This information is crucial for determining the relative stereochemistry and the preferred conformation of the pyrrolidine ring. For example, the presence or absence of NOEs between the protons at positions 2 and 4 can help to establish their cis or trans relationship. Conformational analysis of proline derivatives has shown that the pyrrolidine ring can adopt various envelope and twist conformations, and the specific conformation is influenced by the nature and orientation of the substituents.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of "this compound" and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "this compound". This is a critical step in confirming the identity of the compound. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions. For "this compound" (C₁₂H₁₅NO₃), the expected monoisotopic mass would be calculated and compared to the experimentally determined value. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ions for HRMS analysis.

Fragmentation Pathway Analysis (e.g., ESI-QTOF)

Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a powerful tool for studying the fragmentation pathways of molecules like "this compound". In this technique, the precursor ion (the protonated or deprotonated molecular ion) is selected in the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the time-of-flight mass analyzer.

The fragmentation of "this compound" is expected to proceed through several characteristic pathways. A common fragmentation for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion, and the loss of the amino acid moiety. Another likely fragmentation pathway involves the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or carbon dioxide (CO₂) from the carboxylic acid ester. Fragmentation of the pyrrolidine ring itself can also occur, leading to a series of characteristic product ions that can provide further structural information. The study of fragmentation patterns of related α-amino acids has shown that cleavages adjacent to the nitrogen atom are also common. The high mass accuracy of a QTOF instrument allows for the confident assignment of the elemental composition of each fragment ion, which is crucial for elucidating the fragmentation mechanisms.

Interactive Data Table: Plausible ESI-MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 236.1287 | 144.0657 | C₇H₈O (Benzyl alcohol) | [4-hydroxypyrrolidine-2-carboxylic acid]⁺ |

| 236.1287 | 91.0548 | C₅H₈NO₃ (Hydroxyproline) | [C₇H₇]⁺ (Benzyl or tropylium cation) |

| 236.1287 | 218.1181 | H₂O | Ion resulting from loss of water |

| 144.0657 | 98.0708 | HCOOH (Formic acid) | Ion from decarboxylation of the proline ring fragment |

| 144.0657 | 70.0657 | H₂O + CO₂ | Iminium ion from the pyrrolidine ring |

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice.

While a specific X-ray crystal structure for "this compound" is not publicly available, the crystal structures of numerous related pyrrolidine derivatives have been reported. These studies reveal that the pyrrolidine ring typically adopts an envelope or a twisted conformation in the solid state. The exact conformation is influenced by the substituents on the ring and the intermolecular interactions, such as hydrogen bonding, within the crystal.

Furthermore, the formation of co-crystals of proline and its derivatives with other molecules is an area of active research. Co-crystallization can be used to modify the physical properties of a compound. An X-ray crystallographic analysis of a co-crystal involving "this compound" would reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the formation of the co-crystal. This information is valuable for understanding and designing new crystalline materials with desired properties.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical quality attribute, as the biological or chemical activity of its downstream products often depends on a specific stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for separating and quantifying the enantiomers of such chiral compounds. uma.es

Research Findings: The separation of proline and hydroxyproline (B1673980) derivatives is well-established and typically involves two main strategies: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. researchgate.net

Direct Separation with Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of racemic compounds, including amino acid derivatives. csfarmacie.cznih.gov These phases operate on the principle of forming transient, diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, which have different interaction energies, leading to different retention times. csfarmacie.cz For analytes like this compound, which contains a secondary amine, a hydroxyl group, and an ester, multiple points of interaction (e.g., hydrogen bonding, dipole-dipole, π-π interactions) with the CSP are possible, facilitating chiral recognition. csfarmacie.cznih.gov Cyclodextrin-based and macrocyclic antibiotic-based CSPs are also viable options, known for their ability to separate polar molecules. csfarmacie.czbohrium.com

Indirect Separation via Chiral Derivatization: An alternative method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have distinct physical properties and can be separated on a standard, non-chiral reversed-phase column (like a C18 column). nih.gov For instance, the enantiomers of hydroxyproline have been successfully separated after derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA). researchgate.net This approach can enhance detection sensitivity, especially if the CDA contains a strong chromophore or fluorophore. nih.gov

A typical HPLC analysis to determine the enantiomeric excess (e.e.) of a sample of this compound would involve dissolving the sample in a suitable mobile phase and injecting it onto a chiral column. The separation of the (2S,4R) and (2R,4S) enantiomers would be monitored by a UV detector, often at a wavelength around 254 nm due to the benzyl group. uma.es The relative peak areas are then used to calculate the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Method for a Proline Derivative

This table presents a representative method for the chiral separation of a related compound, demonstrating the typical parameters used in such analyses.

| Parameter | Value |

| Analyte | N-(3,5-Dinitrobenzoyl)-α-amino acid ester |

| Stationary Phase | Chiral Stationary Phase (CSP) based on (S)-naproxen derivative |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) mixture |

| Detector | UV/Vis |

| Result | Baseline separation of enantiomers achieved, allowing for accurate quantification. koreascience.kr |

Size-Exclusion Chromatography (SEC) for Polymer Characterization

When this compound is used as a monomeric unit in the synthesis of polymers, such as polypeptides or functional polymers, Size-Exclusion Chromatography (SEC) is the essential technique for characterizing the resulting macromolecules. wikipedia.org SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. paint.org

Research Findings: The fundamental principle of SEC involves passing a polymer solution through a column packed with porous gel beads. wikipedia.org Larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. paint.org This allows for the determination of the polymer's molecular weight distribution (MWD).

If this compound were polymerized to form, for example, a poly(benzyl-4-hydroxyprolinate), SEC would be used to determine key parameters:

Weight-average molecular weight (Mw)

Number-average molecular weight (Mn)

Polydispersity Index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution.

Modern SEC systems often employ multiple detectors to gain more comprehensive information. A standard setup includes a differential refractometer (DRI) as a concentration detector, coupled with a light scattering (LS) detector and a viscometer. paint.orgnih.gov This multi-detector approach allows for the determination of absolute molecular weights and provides insights into the polymer's branching structure, which is particularly relevant for polymers derived from functional monomers like hydroxyproline. nih.gov Studies on proline-rich proteins and collagen hydrolysates frequently use SEC to fractionate and analyze the molecular weight distribution of these complex biopolymers. nih.govacs.org

Table 2: Representative SEC Data for a Hypothetical Proline-Based Polymer

This table illustrates typical data obtained from an SEC analysis of a polymer synthesized from a proline derivative monomer.

| Parameter | Value |

| Polymer Sample | Poly(benzyl-4-hydroxyprolinate) |

| Elution Time (min) | 15.2 |

| Weight-Average MW (Mw) | 45,000 Da |

| Number-Average MW (Mn) | 38,000 Da |

| Polydispersity Index (PDI) | 1.18 |

| Comment | The low PDI suggests a controlled polymerization process, resulting in a polymer with a narrow molecular weight distribution. |

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking simulations are a cornerstone of modern drug discovery, providing insights into how a ligand might bind to a protein's active site. While direct molecular docking studies on Benzyl (B1604629) 4-hydroxypyrrolidine-2-carboxylate are not extensively documented in primary literature, its role as a crucial intermediate informs the computational analysis of its more complex derivatives. Researchers synthesize these derivatives and then use docking to predict and rationalize their biological activity.

For instance, derivatives of Benzyl 4-hydroxypyrrolidine-2-carboxylate have been incorporated into novel arginase inhibitors. google.com Arginase is a key enzyme in the tumor microenvironment, and its inhibition can enhance anti-cancer immune responses. google.com Similarly, this pyrrolidine (B122466) scaffold is a component in the synthesis of selective MMP-13 inhibitors, which are targets for inflammatory diseases. ambeed.com In these research campaigns, the final, more elaborate molecules are subjected to docking experiments to understand their interaction with the target enzyme's binding pocket. uni-hamburg.demdpi.com

The core structure of this compound provides a rigid framework that, once functionalized, positions key interaction groups (like hydrogen bond donors/acceptors and hydrophobic moieties) in a sterically defined manner. For example, in the development of Proteolysis Targeting Chimeras (PROTACs) that bind to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, the 4-hydroxyproline (B1632879) core is essential. Crystal structures of these complex ligands bound to VHL reveal that the hydroxyproline (B1673980) moiety mimics the key interactions of the native Hypoxia-Inducible Factor-1 alpha (HIF-1α) peptide. The hydroxyl group forms a critical hydrogen bond with a serine or threonine residue in the VHL binding pocket, an interaction that would be predicted and evaluated in preliminary molecular docking screens.

The benzyl group on the nitrogen atom serves as a protecting group during synthesis but also adds a significant hydrophobic character, which influences the binding profile of any intermediate or final compound in computational models.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and intermolecular interactions. Specific DFT studies focusing solely on this compound are not widely published. However, such calculations are routinely applied in the field to elucidate reaction mechanisms and predict sites of reactivity for similar molecules.

A hypothetical DFT study on this compound would likely investigate several key electronic properties:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution would be calculated. The HOMO location indicates the site most susceptible to electrophilic attack, while the LUMO indicates the site for nucleophilic attack. This is critical for predicting the outcomes of synthetic transformations.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution across the molecule. The negative potential regions (typically around the oxygen atoms of the hydroxyl and carboxylate groups) are indicative of nucleophilic character and sites for hydrogen bond acceptance. In contrast, positive potential regions (around the hydroxyl proton and hydrogens on the alpha-carbon) indicate electrophilic character and sites for hydrogen bond donation.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld partitioning schemes) would quantify the electron distribution, providing a numerical basis for predicting reactivity in polar reactions.

These theoretical calculations would be invaluable for rationalizing the stereospecific reactions this molecule undergoes during its conversion into more complex drug candidates, such as efflux pump inhibitors or PROTACs.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is critical for understanding how it and its derivatives can adopt the correct geometry to fit into a target binding site.

The pyrrolidine ring is not planar and exists in various "puckered" conformations, typically described as envelope or twist forms. The substituents on the ring heavily influence the energetic favorability of these conformers. For this compound, the relative orientation (cis or trans) of the C2-carboxylate and C4-hydroxyl groups is a major determinant of the ring's preferred pucker.

In the (2S,4R) and (2R,4S) diastereomers (trans isomers), the two substituents are on opposite sides of the ring, leading to specific preferred conformations.

In the (2S,4S) and (2R,4R) diastereomers (cis isomers), the substituents are on the same side, which can introduce steric strain but also allows for potential intramolecular interactions.

Research into the synthesis of cis-(2R,4R)-4-hydroxyproline highlights the importance of conformational control. Attempts to form the pyrrolidine ring via a 5-endo-tet ring-opening reaction failed, suggesting that the required conformational orientation for the reaction was energetically inaccessible. In another context, the conformational constraint imposed by the pyrrolidine ring is a deliberate design strategy. When developing an efflux pump inhibitor, researchers sought to constrain a flexible diamine sidechain by incorporating it into a cyclic pyrrolidine structure, which ultimately led to a more active compound. This demonstrates that the rigid, pre-organized nature of the this compound scaffold is a desirable feature, reducing the entropic penalty of binding to a protein target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. While this compound itself is a building block, the rigid scaffold it provides is a key element within the pharmacophores of more complex and potent molecules.

For example, in the design of PROTACs that co-opt the VHL E3 ligase, the pharmacophore for VHL binding is well-defined and centers on the hydroxyproline core. The key features are:

A hydrophobic group (mimicked by the tert-butyl group in some ligands).

A hydrogen bond acceptor (the proline carbonyl).

A hydrogen bond donor (the 4-hydroxyl group).

An additional hydrophobic pocket occupied by a substituted aromatic group.

This compound provides the core structure from which this pharmacophore is constructed. Virtual screening campaigns could use this pharmacophore model to search large compound libraries for new molecules that contain a similar 3D arrangement of features, potentially identifying novel VHL ligands. The defined stereochemistry of the starting material, such as (2S, 4R)-benzyl 4-hydroxypyrrolidine-2-carboxylate, is crucial as the spatial orientation of these pharmacophoric features is critical for binding.

In Silico Prediction of ADMET Properties (Theoretical Assessment)

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its success. In silico models are used early in the discovery process to predict these properties and flag potential liabilities. While a full experimental ADMET profile for this compound is not available, we can make theoretical assessments based on its structure and the properties of its derivatives.

A derivative, TXA09155, which contains the core pyrrolidine structure, was evaluated for its physicochemical and in vitro ADME properties. This compound was found to be highly soluble and generally followed Lipinski's rule-of-five, which suggests properties favorable for oral bioavailability. The metabolic stability of TXA09155 was also found to be good in both human and rat liver microsomes.

Based on the structure of this compound, we can generate a table of predicted physicochemical properties using standard computational algorithms. These properties are key inputs for more complex ADMET models.

| Property | Predicted Value | Implication for ADMET |

|---|---|---|

| Molecular Weight | 235.27 g/mol | Favorable for absorption (typically <500) |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Indicates a balance between solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good cell permeability (typically <140 Ų) |

| Hydrogen Bond Donors | 1 (from -OH) | Favorable for membrane permeability (typically ≤5) |

| Hydrogen Bond Acceptors | 3 (from C=O, -O-, -OH) | Favorable for membrane permeability (typically ≤10) |

| Rotatable Bonds | 4 | Indicates moderate conformational flexibility (typically ≤10) |

These predicted values suggest that the core scaffold of this compound possesses drug-like characteristics. The benzyl group and the ester are potential sites of metabolism (e.g., via oxidation or hydrolysis), which would be a key focus of more detailed metabolic stability predictions.

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Routes for Complex Analogues

The precise three-dimensional arrangement of atoms in molecules like benzyl (B1604629) 4-hydroxypyrrolidine-2-carboxylate is critical for their biological function. Consequently, the development of synthetic routes that can selectively produce a specific stereoisomer is of paramount importance. Future research is focused on creating more efficient and versatile stereoselective methods to access complex analogues that are currently difficult to synthesize.

A key area of investigation is the design of novel catalytic systems. For instance, the use of iridium catalysts in conjunction with phase-transfer catalysts has shown promise in the asymmetric allylation of α-imino esters, a reaction that can be adapted to create complex pyrrolidine (B122466) structures with high diastereoselectivity. researchgate.net Researchers are also exploring chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds.

Furthermore, efforts are underway to develop synthetic pathways that offer high diastereoselectivity through mechanisms like chelation-controlled transition states. A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been achieved with excellent diastereoselectivity, which is attributed to a tightly bound chelation-controlled transition state during the 5-exo-tet ring closure reaction. researchgate.net These advancements will enable the synthesis of a wider array of structurally diverse analogues, paving the way for the exploration of new chemical space and biological activities. nih.govresearchgate.netresearcher.life

Exploration of Underexplored Biological Targets and Mechanisms

While derivatives of 4-hydroxyproline (B1632879) have been extensively studied, there remains a vast landscape of unexplored biological targets and mechanisms of action. Future research will pivot towards identifying and validating novel molecular targets for benzyl 4-hydroxypyrrolidine-2-carboxylate analogues, moving beyond their traditional roles.

The inherent conformational rigidity of the pyrrolidine ring makes it an excellent scaffold for designing ligands that can selectively bind to specific protein pockets. High-throughput screening of libraries of these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, is a promising strategy. This approach, combined with modern chemoproteomics, can help to deorphanize new targets and elucidate novel mechanisms of action.

Moreover, there is growing interest in the potential of these compounds to modulate protein-protein interactions, which are implicated in a multitude of diseases. The defined stereochemistry of the pyrrolidine core can be leveraged to design molecules that mimic key binding motifs, thereby disrupting pathological protein complexes. The exploration of these underexplored avenues could lead to the development of first-in-class therapeutics for a variety of diseases.

Integration of this compound Derivatives in Materials Science and Polymer Chemistry

The unique structural features of this compound and its derivatives make them attractive building blocks for the creation of novel materials and polymers. bldpharm.com The presence of multiple functional groups—the secondary amine, the carboxylic acid (or its ester), and the hydroxyl group—allows for a variety of chemical modifications and polymerization strategies.

In materials science, these compounds can be incorporated into metal-organic frameworks (MOFs) and other porous materials. The chirality and hydrogen-bonding capabilities of the pyrrolidine ring can be used to direct the assembly of these materials, leading to structures with unique properties for applications in catalysis, gas storage, and separation.

In polymer chemistry, derivatives of this compound can be used as monomers to create biodegradable and biocompatible polymers. These polymers could find applications in drug delivery, tissue engineering, and as environmentally friendly plastics. The ability to control the stereochemistry of the monomer units offers a powerful tool for tuning the physical and biological properties of the resulting polymers. For example, the incorporation of these chiral monomers could lead to the development of polymers with helical structures or specific recognition capabilities.

Applications in Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like this compound and its analogues can be a time-consuming and labor-intensive process. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers a solution to many of the challenges associated with traditional batch synthesis. researchgate.netnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. researchgate.net

The integration of flow chemistry with automated systems is set to revolutionize the synthesis of these compounds. beilstein-journals.org Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. chimia.chlabmanager.com This not only accelerates the pace of research but also enables the rapid generation of libraries of compounds for high-throughput screening. For example, an automated synthesis platform coupled with a generative deep learning model has been used to design and synthesize liver X receptor agonists, demonstrating the power of this approach in drug discovery. chimia.ch

The application of flow chemistry to the synthesis of this compound derivatives will allow for the efficient and scalable production of these valuable compounds, making them more accessible for research and development. nih.gov

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research. These technologies have the potential to significantly accelerate the discovery and development of new molecules based on the this compound scaffold.

Furthermore, ML models can be trained to predict the outcomes of chemical reactions, including stereoselectivity. This can aid in the development of new synthetic routes and the optimization of existing ones. For instance, a generative deep learning model has been successfully combined with an automated synthesis platform to design and synthesize new molecules. chimia.ch By predicting the most efficient synthetic pathways, these tools can help chemists to overcome synthetic challenges and access previously inaccessible chemical space. The synergy between AI, automated synthesis, and experimental validation will undoubtedly be a driving force in the future of research on this compound and its derivatives.

Q & A

Q. What are the recommended synthetic methodologies for Benzyl 4-hydroxypyrrolidine-2-carboxylate?

Methodological Answer: The compound is typically synthesized via esterification of 4-hydroxypyrrolidine-2-carboxylic acid with benzyl chloroformate under basic conditions. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base to neutralize HCl byproducts.

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 4-Hydroxypyrrolidine-2-carboxylic acid | Starting material |

| 2 | Benzyl chloroformate | Esterification agent |

| 3 | Triethylamine (TEA) | Base for HCl neutralization |

| 4 | DCM, 0–5°C, 12 hr | Solvent and reaction conditions |

| 5 | Column chromatography (EtOAc:Hexane = 1:3) | Purification |

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to light .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water-based cleanup due to potential reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm stereochemistry and functional groups. For chiral centers, 2D NOESY or COSY can resolve spatial arrangements .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 235.28 for C₁₃H₁₇NO₃) .

- HPLC : Chiral columns (e.g., CHIRALPAK® AD-H) assess enantiomeric purity (>98% required for asymmetric catalysis) .

Advanced Research Questions

Q. How can crystallographic data refinement (e.g., SHELXL) resolve structural ambiguities?

Methodological Answer: SHELXL refines crystal structures by:

Q. Example Refinement Parameters :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.10 |

| Flack parameter | <0.1 (chiral centers) |

Q. How does this compound function in asymmetric catalysis (e.g., Michael additions)?

Methodological Answer: The pyrrolidine ring acts as a chiral organocatalyst, leveraging:

- Hydrogen Bonding : The hydroxyl group directs substrate orientation via O–H∙∙∙O/N interactions .

- Steric Effects : The benzyl group creates a chiral environment for enantioselective C–C bond formation .

Case Study : In β-nitrostyrene additions, yields >90% and ee >95% are achieved using 10 mol% catalyst in THF at –20°C .

Q. How can Mercury CSD analyze intermolecular interactions in crystal structures?

Methodological Answer:

- Void Analysis : Identify solvent-accessible voids (>1.0 ų) to assess crystallographic packing efficiency.

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular assemblies .

- Packing Similarity : Compare with CCDC entries using RMSD thresholds (<0.5 Å for atomic positions) .

Q. What challenges arise in resolving stereochemical configurations via NMR?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.